3-butyl-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one
Overview
Description
3-butyl-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one is a complex organic compound The structure features an oxazolo[3,2-c]pyrimidinone core, which is characterized by its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one involves a multi-step process typically starting from readily available precursors
Industrial Production Methods: Industrial production of this compound might involve optimized versions of the laboratory synthetic routes, focusing on yield and cost-effectiveness. Large-scale synthesis could employ continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-butyl-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one undergoes several types of chemical reactions:
Oxidation: : Often with reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Using agents like lithium aluminium hydride.
Substitution: : Halogenation or alkylation reactions are common.
Common Reagents and Conditions: Oxidation reactions typically require strong oxidizers and acidic or basic conditions. Reduction reactions involve reducing agents under inert atmospheres. Substitution reactions often utilize halogens or alkylating agents under mild conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions. Oxidation might yield sulfoxides or sulfones, while reduction could produce various alcohols or hydrocarbons. Substitution reactions yield halogenated or alkylated derivatives.
Scientific Research Applications
3-butyl-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one has been explored in numerous scientific fields:
Chemistry: : As a reagent in synthetic organic chemistry.
Biology: : Potential use in biochemical studies due to its unique structure.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Utilized in the manufacturing of specialized materials or chemicals.
Mechanism of Action
The compound’s mechanism of action is linked to its ability to interact with specific molecular targets. It might exhibit binding properties to enzymes or receptors, influencing biological pathways. These interactions could lead to modulation of biochemical processes, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
When compared to other oxazolo[3,2-c]pyrimidinone derivatives, 3-butyl-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one stands out due to its unique substituents, which confer distinct chemical and biological properties.
Similar Compounds
3-butyl-7,7,8a-dimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one
3-butyl-7,7,8a-trimethyl-5-oxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one
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Properties
IUPAC Name |
3-butyl-7,7,8a-trimethyl-5-sulfanylidene-6,8-dihydro-3H-[1,3]oxazolo[3,2-c]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-5-6-7-9-10(16)17-13(4)8-12(2,3)14-11(18)15(9)13/h9H,5-8H2,1-4H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWXUDZNACQMDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)OC2(N1C(=S)NC(C2)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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